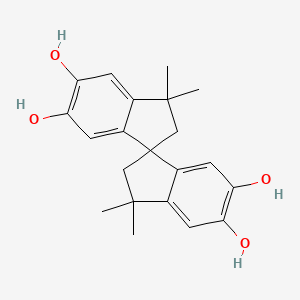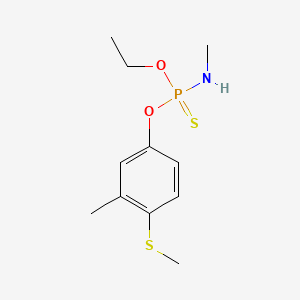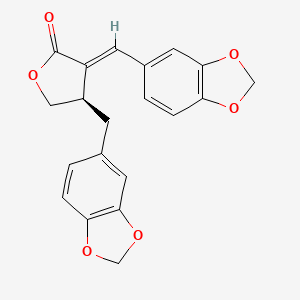
Alteconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alteconazol es un compuesto antifúngico triazol que se encontraba en desarrollo por Knoll Pharmaceuticals. Está diseñado para ser activo tanto por vía oral como tópica, dirigido a una gama de infecciones fúngicas. El compuesto ha demostrado eficacia contra varios hongos, incluyendo Microsporum ferruginium, Candida albicans y Mucor pusilis .
Métodos De Preparación
La síntesis de alteconazol implica la formación de un anillo triazol y la incorporación de grupos fenilo clorados. La ruta sintética normalmente incluye los siguientes pasos:
Formación del anillo triazol: Esto se logra mediante la reacción de precursores apropiados en condiciones controladas.
Incorporación de grupos fenilo clorados:
Los métodos de producción industrial para el alteconazol probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Alteconazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro de la molécula.
Sustitución: Alteconazol puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos triazol sustituidos.
Aplicaciones Científicas De Investigación
Alteconazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar la química de los triazoles y desarrollar nuevas metodologías sintéticas.
Biología: Investigado por sus propiedades antifúngicas y sus efectos sobre las membranas celulares fúngicas.
Medicina: Explorado como un posible tratamiento para micosis superficiales, dermatomicosis y micosis sistémicas.
Industria: Aplicaciones potenciales en el desarrollo de recubrimientos y materiales antifúngicos.
Mecanismo De Acción
Alteconazol ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas. Esta inhibición interrumpe la integridad y la función de la membrana celular, lo que lleva a un aumento de la permeabilidad y, en última instancia, a la muerte celular. El objetivo molecular de alteconazol es la enzima 14-α-esterol desmetilasa, que participa en la conversión de lanosterol a ergosterol .
Comparación Con Compuestos Similares
Alteconazol es similar a otros agentes antifúngicos triazol, como fluconazol, itraconazol y ketoconazol. Tiene propiedades únicas que lo distinguen de estos compuestos:
Fluconazol: Si bien ambos compuestos inhiben la síntesis de ergosterol, alteconazol ha demostrado mayor eficacia en ciertos modelos preclínicos.
Itraconazol: Alteconazol e itraconazol comparten un mecanismo de acción similar, pero alteconazol puede ofrecer ventajas en términos de biodisponibilidad oral y actividad tópica.
Ketoconazol: Ambos compuestos se dirigen a la misma enzima, pero alteconazol se ha desarrollado para minimizar los efectos secundarios gastrointestinales asociados con el ketoconazol
Compuestos similares incluyen:
- Fluconazol
- Itraconazol
- Ketoconazol
- Voriconazol
- Posaconazol .
Propiedades
Número CAS |
93479-96-0 |
|---|---|
Fórmula molecular |
C17H12Cl3N3O |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1 |
Clave InChI |
HUSJLAKLJPOCEL-IAGOWNOFSA-N |
SMILES |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
SMILES isomérico |
C1=CC(=CC=C1[C@@]2([C@H](O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
SMILES canónico |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Alteconazole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)
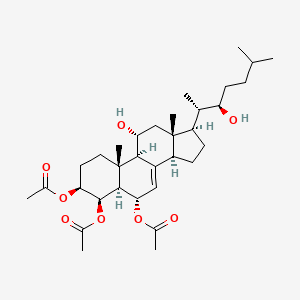
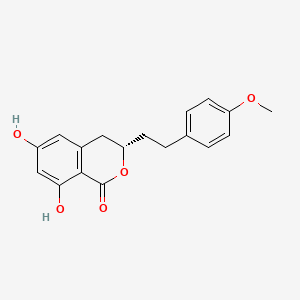

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
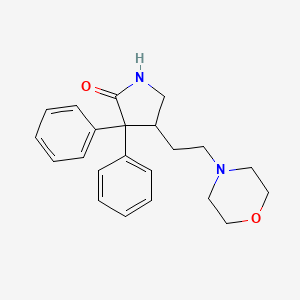
![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)

